N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
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Description
N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Applications
Research has shown that derivatives of pyrazole and related heterocyclic compounds exhibit promising antibacterial and antifungal activities. For example, compounds with the pyrazole core structure have demonstrated significant antibacterial activity against strains such as Staphylococcus aureus and Bacillus subtilis at non-cytotoxic concentrations, highlighting their potential as antibacterial agents (Palkar et al., 2017). Similarly, novel pyrazole derivatives have been identified with excellent antifungal effects against pathogens like Rhizoctonia solani, Fusarium graminearum, and Botrytis cinerea, suggesting their utility in agricultural fungicide development (Wang et al., 2020).
Anticancer Research
Certain pyrazole-carboxamide derivatives have been investigated for their cytotoxic activities against cancer cell lines, including leukemia and melanoma, showcasing the potential of these compounds in cancer treatment. The structural modification of these molecules can lead to variations in their cytotoxicity, offering a pathway for the development of novel anticancer agents (Deady et al., 2003; Rahmouni et al., 2016).
Antioxidant Properties
The investigation into N-substituted benzyl/phenyl derivatives of certain pyrazole-based compounds has revealed moderate to significant radical scavenging activity, indicating their potential as antioxidants. This suggests that modifications to the pyrazole structure can enhance its utility as a basis for developing antioxidant therapies (Ahmad et al., 2012).
Properties
IUPAC Name |
N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-7-12(20-21(10)2)16(22)19-17-18-13(9-25-17)11-3-4-14-15(8-11)24-6-5-23-14/h3-4,7-9H,5-6H2,1-2H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGTHXYODFKVXEL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC(=CS2)C3=CC4=C(C=C3)OCCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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